3H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKNRXQSCVVESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432750 | |
| Record name | 3H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-43-2 | |
| Record name | 3H-Indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3h Indazole and Its Derivatives
Strategies for the Construction of the 3H-Indazole Core
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has proven to be a powerful tool for constructing the indazole core, enabling efficient C-N and N-N bond formations through various activation and coupling strategies.
Palladium-Catalyzed Methodologies
Palladium catalysis offers versatile routes to indazole derivatives, often involving cross-coupling reactions or C-H activation strategies. A common approach includes the synthesis of 3-aminoindazoles via palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by cyclization organic-chemistry.org. Palladium catalysts, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd(dba)₂, are frequently employed in the synthesis of 3-aryl-1H-indazoles and their N-methylated counterparts. These methods often utilize 3-iodoindazole as a key intermediate, which undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids mdpi.com. The Suzuki-Miyaura cross-coupling, employing catalysts like Pd(dppf)Cl₂·DCM, is a robust method for forming C-C bonds, enabling the synthesis of functionalized indazoles rsc.org. Palladium also facilitates the benzannulation of pyrazoles with internal alkynes to yield fluorescent indazoles caribjscitech.com.
| Reaction Type | Catalyst System | Substrates | Conditions | Yields | References |
| Arylation/Cyclization | Palladium-catalyzed | Benzophenone hydrazone, 2-bromobenzonitriles | Acidic deprotection/cyclization sequence | High | organic-chemistry.org |
| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂ | 3-Iodoindazole, Aryl boronic acids | DMF, various conditions | Good | mdpi.com |
| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl₂·DCM | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide, Boronic acids | 1,4-dioxane/water, K₂CO₃, room temp. | N/A | rsc.org |
| Benzannulation | Pd-promoted | Pyrazoles, Internal alkynes | N/A | N/A | caribjscitech.com |
Copper-Catalyzed Methodologies
Copper catalysts are widely utilized for C-N and N-N bond formation in indazole synthesis. Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives have been developed to produce substituted 3-aminoindazoles organic-chemistry.org. Copper salts like CuI, Cu(OAc)₂, and CuCO₃·Cu(OH)₂ are effective in catalyzing intramolecular cyclizations. For instance, Cu-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine carboxylic esters and N′-arylbenzohydrazides proceed via a cascade coupling-(deacylation-)condensation process to yield 3-aminoindazoles organic-chemistry.orgnih.gov. Copper also plays a crucial role in the synthesis of 1-aryl-1H-indazoles through the coupling of N-acyl-N′-substituted hydrazines with aryl iodides or via reactions with 2-bromoarylcarbonylic compounds organic-chemistry.org. More recently, copper catalysis has been employed in the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, involving C–N bond formation and a subsequent 1,2-hydride shift acs.org. Copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos provides 2,3-aryl-2H-indazoles nih.govmdpi.com.
| Reaction Type | Catalyst System | Substrates | Conditions | Yields | References |
| Coupling/Condensation | Cu-catalyzed | 2-halobenzonitriles, hydrazine carboxylic esters, N′-arylbenzohydrazides | Cascade coupling-(deacylation-)condensation process | Wide range | organic-chemistry.orgnih.gov |
| Coupling | CuI-catalyzed | N-acyl-N′-substituted hydrazines, aryl iodides | N/A | N/A | organic-chemistry.org |
| Coupling | Cu-catalyzed | 2-bromoarylcarbonylic compounds, 4-hydroxy-L-proline (ligand) | N/A | N/A | organic-chemistry.org |
| Intramolecular C–N bond formation | Cu(MeCN)₄PF₆ | 2-alkynylazobenzenes | Acetonitrile, room temp. | High | acs.org |
| Annulation | Copper-mediated (e.g., Cu(OAc)₂) | 2-(1-substituted vinyl) anilines, aryl nitrosos | 130 °C, O₂, DMSO | Good | nih.govmdpi.com |
| C-H Activation/C-N/N-N Coupling | Rh/Cu catalyzed (e.g., Cu(OAc)₂) | Imidate esters or NH imines, nitrosobenzenes | Redox-neutral conditions | Good | nih.govmdpi.com |
| Cyclization | Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazones | N/A | Good | mdpi.com |
| Cyclization | Cu(OAc)₂ (in presence of O₂) | Ketamines (from o-aminobenzonitriles and organometallic reagents) | N/A | Good | mdpi.com |
| Synthesis of 3-(Arylethynyl)-2H-indazoles | Zn(II) triflate and Cu(I) bromide | nitroarylaldehydes, primary amines, alkynes | Reflux, 48h, Toluene (B28343) | N/A | caribjscitech.com |
| Synthesis of Indazoles | Pd(OAc)₂, Cu(OAc)₂·H₂O | Pyrazoles, Internal alkynes | 1,4-dioxane, 120 °C, 16h | N/A | caribjscitech.com |
Rhodium-Catalyzed Protocols
Rhodium catalysts, particularly Rh(III) complexes like [Cp*RhCl₂]₂, are highly effective for C-H activation and subsequent cyclization reactions, enabling the synthesis of various indazole derivatives. Rh(III)-catalyzed tandem C–H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters yields 3-acyl-2H-indazoles nih.govmdpi.com. Rhodium catalysts also mediate the cyclization of azobenzenes with α-keto aldehydes or sulfoxonium ylides to form 2H-indazoles nih.govmdpi.com. A significant development is the Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, which provides a direct, one-step, and highly functional group-compatible synthesis of N-aryl-2H-indazoles nih.govacs.org. This method allows for regioselective coupling and the preparation of N-unsubstituted indazoles through a removable aryl group strategy nih.govacs.org. Rhodium catalysis is also involved in the C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes to form 1H-indazoles nih.govmdpi.com.
| Reaction Type | Catalyst System | Substrates | Conditions | Yields | References |
| Tandem C–H Alkylation/Decarboxylative Cyclization | Rh(III)-catalyzed ([CpRhCl₂]₂, AgSbF₆) | Azoxy compounds, Diazoesters | 130 °C, DCE/dioxane, PivOH | Good | nih.govmdpi.com |
| C–H Activation/Annulation | Rh(III)-catalyzed | Azobenzenes, Sulfoxonium ylides | N/A | Good | nih.gov |
| C–H Activation/C–N/N–N Coupling | Rh/Cu catalyzed | Imidate esters or NH imines, Nitrosobenzenes | Redox-neutral conditions | Good | nih.govmdpi.com |
| C–H Addition to Aldehydes | Rh(III)-catalyzed ([CpRh(CH₃CN)₃(SbF₆)₂]) | Azobenzenes, Aldehydes | Toluene, 100 °C | High | nih.govacs.org |
| Cyclization | Rh(III)-catalyzed | Azobenzene, Aldehydes | N/A | N/A | caribjscitech.com |
| Tandem C–H Alkylation/Intramolecular Cyclization | Rh(III)-catalyst | Azoxy compounds, Diazo esters | N/A | N/A | caribjscitech.com |
Metal-Free Synthetic Transformations
Metal-free synthetic routes offer advantages in terms of cost, environmental impact, and avoiding metal contamination in the final products. One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been reported to yield indazoles efficiently organic-chemistry.org. The B₂(OH)₄-mediated reductive N-N bond formation provides an efficient pathway to 2-substituted indazolones under mild conditions without the need for metal catalysts organic-chemistry.org. Furthermore, transition-metal-free protocols utilizing montmorillonite (B579905) K-10 as a catalyst, in conjunction with aerobic oxidation, have been developed for the synthesis of 1H-indazoles from aryl hydrazones caribjscitech.com.
| Reaction Type | Catalyst/Reagent System | Substrates | Conditions | Yields | References |
| Cyclization | Metal-free | 2-aminophenones, Hydroxylamine derivatives | One-pot reaction | Very good | organic-chemistry.org |
| Reductive N-N Bond Formation | B₂(OH)₄ | N/A | Mild conditions | Efficient | organic-chemistry.org |
| Cyclization/Oxidation | Montmorillonite K-10, O₂ | Aryl hydrazones | 1,2-dichlorobenzene, 130 °C, 3h | Efficient | caribjscitech.com |
| Hydrazide Formation from N-tosylhydrazones | Metal-free | N-tosylhydrazones | Suitable for different substrates, tolerated various substituents | Facile | organic-chemistry.org |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a sustainable and often milder approach to chemical transformations. Electrochemical methods have been developed for the selective N1-acylation of indazoles, where indazoles are reduced to indazole anions, which then react with acid anhydrides organic-chemistry.org. More advanced electrochemical strategies include the selective synthesis of 1H-indazole N-oxides and their subsequent C–H functionalization, with the outcome depending on the cathode material (e.g., reticulated vitreous carbon or Zn cathode) researchgate.net. Electrochemical oxo-amination of 2H-indazoles has been reported, leading to indazolylindazolones through oxygen reduction reaction (eORR) induced 1,3-oxo-amination or direct electrochemical cross-dehydrogenative coupling (CDC) nih.gov. Transition metal-free electrochemical synthesis of 1H-indazoles via intramolecular N(sp²)–H/N(sp³)–H coupling has also been achieved at room temperature, utilizing ammonia (B1221849) as the nitrogen source rsc.org. Furthermore, electrochemical radical Csp²–H/N–H cyclization of arylhydrazones provides a route to 1H-indazoles using anodic oxidation rsc.org.
| Reaction Type | Electrode/Electrolyte System | Substrates | Conditions | Yields | References |
| N1-Acylation | Electrochemical | Indazoles, Acid anhydrides | Indazoles reduced to anions | Selective | organic-chemistry.org |
| Synthesis of 1H-Indazole N-oxides/C-H Functionalization | Reticulated vitreous carbon or Zn cathode | N/A | Paired electrolysis | Wide range | researchgate.net |
| Oxo-amination/Cross-dehydrogenative Coupling | Electrochemical | 2H-indazoles | Oxygen reduction reaction (eORR), Supporting electrolyte-free, CDC | High | nih.gov |
| Intramolecular N(sp²)–H/N(sp³)–H Coupling | Electrochemical, Transition metal-free | N/A | Room temperature, NH₃ as nitrogen source | Moderate to good | rsc.org |
| Radical Csp²–H/N–H Cyclization | Electrochemical (anodic oxidation) | Arylhydrazones | HFIP as solvent/proton donor | Moderate to good | rsc.org |
Photochemical Reaction Pathways for Indazolone Formation
Photochemical methods have emerged as mild and efficient routes for synthesizing indazolone derivatives. A key strategy involves the photochemical generation of o-nitrosobenzaldehyde in situ from o-nitrobenzyl alcohols, which then undergoes cyclization with primary amines to form 1,2-dihydro-3H-indazol-3-ones organic-chemistry.orgucdavis.eduacs.org. This process can be carried out in aqueous media at room temperature, offering advantages over harsher traditional methods rsc.orgrsc.orgnih.gov. Photochemical rearrangement of o-nitrophenylimines in continuous flow systems, using high-power light-emitting diodes (365 nm), also provides access to indazolone derivatives researchgate.net. The Davis–Beirut reaction (DBR), when combined with photochemistry, enables Brønsted acid catalyzed conditions for accessing N-aryl indazole targets from o-nitrobenzyl alcohols nih.gov. These photochemical routes are often rapid, efficient, and compatible with a broad scope of substrates, including halogenated compounds rsc.orgrsc.orgnih.gov.
| Reaction Type | Photochemical Conditions | Substrates | Conditions | Yields | References |
| Indazolone Formation | UV light (365 nm) | o-nitrobenzyl alcohols, Primary amines | Aqueous media, room temperature | Up to 99% | acs.orgrsc.orgrsc.orgnih.govresearchgate.net |
| o-Nitrosobenzaldehyde Generation/Cyclization | UV light | o-nitrobenzyl alcohols | Aqueous solvent, room temperature | Mild, efficient | organic-chemistry.orgucdavis.eduacs.org |
| Rearrangement of o-nitrophenylimines | High-power LED (365 nm), continuous flow | o-nitrophenylimines | Trifluoroethanol | Robust | researchgate.net |
| Davis–Beirut Reaction (DBR) for N-aryl indazoles | Photochemistry, Brønsted acid catalysis | o-nitrobenzyl alcohols | N/A | Improved | nih.gov |
Chemical Reactivity and Transformation of 3h Indazole Systems
Isomerization and Tautomeric Rearrangements to Other Indazole Isomers
Indazoles are known to exist in three principal tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Of these, the 1H-indazole tautomer is generally the most thermodynamically stable, with theoretical calculations supporting its preference due to aromaticity and lower free energy compared to the 2H-tautomer. beilstein-journals.orgnih.govchemicalbook.comnih.govbeilstein-journals.orgpnrjournal.com The this compound form is considerably less common and is typically observed only when substituted with alkyl or aryl groups on the five-membered ring. chemicalbook.comjmchemsci.com
A significant aspect of this compound chemistry is its propensity to isomerize to more stable tautomers, particularly 1H-indazoles. This rearrangement often occurs spontaneously or under mild conditions, such as heating or treatment with acids. For instance, the initial adducts formed from the [3+2] cycloaddition of benzynes with diazo compounds are often 3H-indazoles, which subsequently rearrange to 1H-indazoles through a 1,3-hydrogen shift or a series of 1,5-hydrogen shifts. orgsyn.orgorgsyn.org Furthermore, spiro-3H-indazoles have been shown to undergo rearrangement to fused 2H-indazoles when subjected to thermal conditions (e.g., 120 °C in toluene) or acid catalysis (e.g., trifluoroacetic acid (TFA), acidic silica, or chloroform). orgsyn.orgorgsyn.orgrsc.org
Table 3.1: Rearrangement of Spiro-3H-indazoles to Fused Indazoles
| Starting Material | Conditions | Product (Fused Indazole) | Yield (%) | Reference |
| Spiro-3H-indazole (3e) | Heat in toluene (B28343) (120 °C) | Fused Indazole (4e) | 56 | orgsyn.orgrsc.org |
| Spiro-3H-indazole (3d) | TFA/CHCl3 | Fused Indazole (4d) | - | orgsyn.orgrsc.org |
| Spiro-3H-indazole (3s) | Weakly acidic silica | Fused Indazole (4s) | - | orgsyn.orgrsc.org |
Ring-Opening Reactions and Subsequent Chemical Transformations
The indazole ring system is generally robust and requires harsh conditions for degradation. However, specific transformations can lead to ring opening, followed by subsequent chemical modifications. Oxidation, thermolysis, or photolysis can cleave the heterocyclic ring. thieme-connect.de Ozonolysis specifically targets and opens the benzene (B151609) ring. thieme-connect.de Reductive ring-opening of 2-aryl-2H-indazoles can lead to the fragmentation of both the pyrazole (B372694) and benzene rings. thieme-connect.de
In certain synthetic pathways, ring opening is a precursor to indazole formation. For example, isatins (1H-indole-2,3-diones) can be opened under alkaline conditions to yield (2-aminophenyl)(oxo)acetic acids. These intermediates, upon diazotization and subsequent reduction, cyclize to form 1H-indazoles. thieme-connect.de
The reactivity of diazo-substituted indazoles is also notable. 3-Diazo-3H-indazole, for instance, can undergo cycloaddition reactions with diphenyldiazomethane to yield 3,3-diphenyl-3H-1,2,4-triazolo[4,3-b]indazole. It also reacts with electron-rich alkenes or alkynes to form beilstein-journals.orgorgsyn.orgCurrent time information in Chatham County, US.triazino[4,3-b]indazoles. thieme-connect.de
Derivatization and Functional Group Interconversions on the this compound Scaffold
The functionalization of the indazole scaffold is a critical area of research, enabling the synthesis of diverse derivatives with varied biological and chemical properties. While many reactions target the more stable 1H- and 2H-tautomers, the principles can be extended to understanding the reactivity of substituted 3H-indazoles or their precursors.
N-Alkylation: Indazoles can be alkylated at either the N1 or N2 position. The regioselectivity of this process is highly dependent on the reaction conditions, electrophile, and substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.orgwuxibiology.comresearchgate.net For example, a highly selective N2 alkylation of indazoles has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely employed for the derivatization of indazoles. The Suzuki-Miyaura coupling, for instance, is used to introduce aryl substituents. The coupling of 3-bromo-1H-indazole with various phenylboronic acid pinacol (B44631) esters provides access to 3-phenyl-1H-indazole derivatives. mdpi.com Heck reactions have also been utilized, such as the reaction of N-benzyl 3-iodoindazoles with terminal alkenes to yield 1,3-dialkyl indazole derivatives. rasayanjournal.co.in
Functional Group Transformations: Specific functional groups on the indazole ring can undergo interconversion. The methoxy (B1213986) group in tert-butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate, for example, can be oxidized to a carbonyl group using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Indazole-3-carboxylic acids can be converted to their corresponding esters, which can then be transformed into hydrazides. These hydrazides can subsequently be condensed with various substituted benzaldehydes to form Schiff bases, which are valuable intermediates for further derivatization. derpharmachemica.com
Table 3.3: Examples of Indazole Derivatization and Functional Group Interconversions
| Reaction Type | Substrate/Reagent | Product Type | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-bromo-1H-indazole + Phenylboronic acid esters | 3-Phenyl-1H-indazoles | Pd catalyst, base | Moderate | mdpi.com |
| DDQ Oxidation | Methoxy group on indazole | Carbonyl group | DDQ | 72 | |
| N-Alkylation | Indazole + Alkyl trichloroacetimidate | N2-alkylated indazole | Acidic conditions | High | wuxibiology.com |
| Hydrazide Formation | Indazole-3-carboxylic acid ester + Hydrazine (B178648) hydrate | Indazole-3-hydrazide | Ethanol, reflux | - | derpharmachemica.com |
| Schiff Base Formation | Indazole-3-hydrazide + Substituted benzaldehyde | Indazolyl Schiff bases | Catalytic conc. H2SO4, ethanol | - | derpharmachemica.com |
C-H Activation and Functionalization Strategies
Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful and efficient methodologies for the construction of functionalized indazole derivatives, offering improved functional group tolerance and atom economy. These strategies often bypass the need for pre-functionalized starting materials.
Rhodium(III)-Catalyzed Reactions: Rhodium(III) catalysis plays a significant role in indazole synthesis via C-H activation. For instance, the reaction of azobenzenes with aldehydes, directed by the azo moiety, leads to the formation of N-aryl-2H-indazoles through ortho-C-H bond activation, addition to the aldehyde, cyclization, and aromatization. acs.orgacs.org This method tolerates a wide range of aldehydes and azobenzenes, yielding diverse indazole structures. acs.orgacs.org Rhodium(III) has also been employed in the C-H activation/cyclization of 2-phenyl-3H-indoles with α-diazo-β-keto compounds, yielding highly fused polycyclic indole (B1671886) derivatives. rsc.org
Cobalt(III)-Catalyzed Reactions: Cobalt(III) catalysts have also been successfully applied to C-H bond functionalization for indazole synthesis. The catalytic addition of azobenzenes to aldehydes, using cobalt(III) complexes, provides N-aryl-2H-indazoles. acs.orgnih.gov These reactions often utilize azo or oxime directing groups and demonstrate broad substrate scope, accepting various aromatic, heteroaromatic, and aliphatic aldehydes. acs.orgnih.gov
Other Metal-Catalyzed C-H Functionalization: Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization has been reported, with mechanism studies suggesting iodine-assisted hydrogen transfer. nih.gov Copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos also leads to 2,3-diaryl-2H-indazoles through C-H bond activation. mdpi.comresearchgate.net Furthermore, metal-free radical nitration of indazoles and subsequent C-H functionalization are also explored. researchgate.net
Theoretical and Computational Studies on 3h Indazole
Quantum Chemical Calculations
Quantum chemical methods are fundamental tools for predicting molecular properties from first principles. For 3H-indazole, these methods help in understanding its electronic distribution, stability relative to other tautomers, and potential reaction pathways.
Density Functional Theory (DFT) for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) is widely utilized for calculating the electronic structure and stability of molecules. Studies on indazole systems, including discussions relevant to this compound, often focus on tautomerism. DFT calculations have shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer, with energy differences reported in the range of 2.3 to 9.63 kcal/mol austinpublishinggroup.com. While this compound is significantly less stable, computational studies are crucial for characterizing its electronic properties and potential transient existence austinpublishinggroup.combeilstein-journals.org. DFT calculations, employing methods like B3LYP, have been used to analyze electronic properties such as HOMO-LUMO gaps, which are indicators of reactivity and stability scirp.orgmdpi.com. For instance, the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p) is frequently used to model the electronic structure and predict properties like dipole moments and chemical shifts psu.eduijcce.ac.irresearchgate.netresearchgate.netacs.org. These calculations provide insights into charge distribution and reactivity sites within the indazole framework, which can be extrapolated to understand the behavior of the 3H-tautomer mdpi.comijcce.ac.irresearchgate.net.
Ab Initio Methods for Geometry Optimization and Property Prediction
Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like MP2, offer high accuracy in geometry optimization and property prediction. These methods are employed to obtain precise molecular geometries and energetic profiles. For indazoles, ab initio calculations have been used to refine optimized structures, comparing them with experimental data psu.edu. For example, MP2 calculations with basis sets like 6-311G** have been used to optimize the geometry of indazole derivatives, providing structures considered more accurate than those derived from some experimental measurements psu.edu. Ab initio methods are also valuable for predicting properties like bond lengths, bond angles, and vibrational frequencies, contributing to a comprehensive understanding of molecular behavior psu.eduresearchgate.netcsic.es. The G4 composite ab initio method has been used to calculate properties such as geometry, bond-dissociation enthalpies, and proton affinities for azoles, providing a high level of accuracy csic.es.
Mechanistic Investigations of this compound Formation and Transformation Pathways
Understanding the mechanisms by which this compound or related structures are formed and transformed is critical for synthetic chemistry and reaction design. Computational studies, often combined with experimental data, are used to map reaction pathways and identify transition states. For instance, DFT calculations have been employed to investigate the mechanisms of allylation reactions involving indazoles, identifying Zimmerman-Traxler-type transition states that dictate regioselectivity and enantioselectivity mit.edupnrjournal.commit.edusci-hub.se. These studies help in understanding how substituents and catalytic systems influence reaction outcomes. Investigations into the tautomerism of indazoles also involve mechanistic considerations, exploring the proton transfer pathways between different tautomeric forms austinpublishinggroup.comresearchgate.netresearchgate.net. While direct formation pathways for the less stable this compound are less commonly reported than for 1H- or 2H-indazoles, computational analyses of reactions involving indazole intermediates can reveal transient formation or involvement of the 3H-tautomer beilstein-journals.orgmit.edu. Studies on the formation of spiro-3H-indazoles via 1,3-dipolar cycloaddition reactions provide examples of synthetic routes where this specific tautomer is formed beilstein-journals.orgresearchgate.net.
Prediction and Analysis of Regioselectivity in Reactions Involving this compound
Regioselectivity, the preference for a reaction to occur at one specific site over others, is a crucial aspect of organic synthesis. Computational methods, particularly DFT, are instrumental in predicting and analyzing regioselectivity in reactions involving heterocyclic systems like indazoles. Studies have investigated the regioselectivity of N-alkylation of indazoles, using DFT calculations and Natural Bond Orbital (NBO) analyses to support proposed mechanisms involving chelation or non-covalent interactions beilstein-journals.org. For reactions that might involve or form this compound, understanding the electronic distribution and frontier molecular orbitals (FMOs) through DFT calculations can predict preferred reaction sites. For example, the RegioSQM method, using semiempirical PM3 calculations, has been developed to predict regioselectivity in electrophilic aromatic substitution reactions of heteroaromatic systems, correlating predicted nucleophilic centers with experimental outcomes amazonaws.com. While direct studies on regioselectivity involving this compound are limited due to its low stability, the principles applied to other indazole tautomers are transferable for theoretical prediction ijcce.ac.irmit.edudaneshyari.com.
Structure Activity Relationship Sar Studies of 3h Indazole Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of indazole derivatives is profoundly influenced by the type, position, and number of substituents attached to the indazole core. SAR studies have systematically investigated these modifications to identify structural features that enhance potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: Research has demonstrated that specific substitutions can significantly boost the anticancer efficacy of indazole derivatives. For instance, nitro and ethoxy substitutions have been shown to notably enhance anticancer potency, with compound 5b exhibiting exceptional activity longdom.orglongdom.org. Further investigations revealed that compounds with nitro substitution at the 2-position and 4-fluoro substitution on the indazole ring significantly improved anticancer efficacy longdom.orglongdom.org. SAR analysis has indicated that derivatives featuring m-methoxy, p-methoxy, and p-bromo aniline (B41778) substituents, such as 5'j, 5'k, and 5'n, display superior anticancer activity, with compound 5'j being the most potent longdom.orglongdom.org. Conversely, the presence of butyl or ethyl groups, and certain chloro-substituted compounds, have been observed to negatively impact anticancer activity longdom.orglongdom.org. Halogenation, particularly chlorine or bromine at positions 3 and 6 of the indazole ring, has been correlated with enhanced antitumor activity . Furthermore, N-methyl-3-aryl indazoles generally exhibit higher activity compared to their 3-aryl substituted counterparts google.com. In the context of YC-1 analogs, ortho-fluoro or cyano substitution on the benzene (B151609) ring of the YC-1 scaffold led to improved inhibitory activity rsc.org.
Antioxidant and Antimicrobial Activity: Beyond anticancer applications, indazole derivatives have also shown promise as antioxidant and antimicrobial agents. Compounds 6f and 6n, for example, exhibited notable antioxidant activity longdom.orglongdom.org. In terms of antimicrobial properties, derivatives with 4-substituted benzene rings, such as 6e, 6i, and 7b, consistently demonstrated superior antibacterial efficacy longdom.orglongdom.org. Certain 2,3-diphenyl-2H-indazole derivatives, specifically compounds 18 and 23, displayed significant in vitro growth inhibition against Candida albicans and Candida glabrata mdpi.com. The antiprotozoal activity of indazole derivatives has also been a focus, with some compounds exhibiting greater potency than the reference drug metronidazole (B1676534). For instance, compound 18 was found to be 12.8 times more active than metronidazole against Giardia intestinalis mdpi.com.
Other Biological Activities: Indazole derivatives have also been explored for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit cyclooxygenase-2 (COX-2) mdpi.com. In the cardiovascular field, modifications at the C7 position of the indazole nucleus, such as the introduction of chlorine or methyl groups in marsanidine (B1261314) derivatives, have been shown to enhance cardiovascular activity researchgate.net.
Stereochemical Influence on Biological Activity and Selectivity
The stereochemistry of indazole derivatives can play a critical role in their biological activity and selectivity towards specific targets. Chirality, arising from chiral centers within the molecule, can lead to enantiomers with distinct pharmacological profiles.
Studies on indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) have revealed that (S)-enantiomers generally exhibit enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomers gumed.edu.plfrontiersin.org. The relative potency of these enantiomers can be influenced by structural features, with the difference being more pronounced in compounds possessing an amine moiety gumed.edu.plfrontiersin.org. The nomenclature of specific compounds, such as the "(3S)" designation in (3S)-3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl] phenyl} piperidine (B6355638) tosilate monohydrate salt, highlights the importance of stereoisomerism, suggesting that the molecule's specific three-dimensional arrangement could confer highly specific biological activity ontosight.ai. The development and application of chiral separation techniques are therefore crucial for isolating and characterizing individual stereoisomers, enabling a deeper understanding of their differential biological effects gumed.edu.plfrontiersin.org.
Computational Modeling of Ligand-Target Interactions and Binding Affinity
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, are indispensable tools for understanding ligand-target interactions, predicting binding affinities, and guiding the rational design of novel indazole-based therapeutics.
QSAR Studies: QSAR models have been instrumental in correlating structural features with biological activity. For instance, 2D-QSAR models developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have demonstrated robust predictive accuracy, with a high correlation coefficient (r²) of 0.9512 and strong cross-validation coefficients (q²=0.8998, pred_r²=0.8661) longdom.orglongdom.org. A 3D-QSAR model, employing the SWF kNN approach, further revealed a high internal cross-validation regression coefficient (q²) of 0.9132, identifying steric descriptors as key determinants of anticancer activity longdom.orglongdom.org. In the context of histone deacetylase (HDAC) inhibition for breast cancer, QSAR models built using multiple linear regression (MLR) identified compounds C32, C26, and C31 as having superior inhibitory activity nih.gov. For hypoxia-inducible factor-1α (HIF-1α) inhibitors, field and Gaussian-based 3D-QSAR models have provided valuable structural insights for designing new inhibitors, complemented by pharmacophore mapping that generated a common five-point pharmacophore hypothesis nih.gov.
Molecular Docking: Molecular docking simulations have been extensively used to predict the binding modes and affinities of indazole derivatives to their target proteins. These studies have guided the design of potent TTK inhibitors longdom.orglongdom.org. Docking analyses of anticancer indazole derivatives have revealed the formation of pi-alkyl bonds with pyridine (B92270) moieties and important hydrogen bonds involving the -NH group, influenced by various substitutions researchgate.net. The binding affinity of the indazole derivative Bindarit to the K-Ras receptor was predicted to be -7.3 kcal/mol, indicating a higher affinity than the reference compound Benzimidazole (-4.7 kcal/mol) nih.gov. Furthermore, docking calculations suggest that certain indazole derivatives (18, 21, 23, and 26) exhibit a binding mode against human COX-2 similar to established inhibitors like celecoxib (B62257) and rofecoxib (B1684582) mdpi.com. In antileishmanial studies, molecular docking demonstrated that 3-chloro-6-nitro-1H-indazole derivatives bind stably to the Leishmania trypanothione (B104310) reductase enzyme, forming a network of hydrophobic and hydrophilic interactions nih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-target complexes. Such simulations have validated the stability of ligand-protein interactions and confirmed robust binding affinities within target proteins for indazole derivatives longdom.orglongdom.org. MD studies of potent HIF-1α inhibitors have shown good binding efficiency and stability within the HIF-1α protein's active site nih.gov. In antileishmanial research, MD simulations of the TryR-13 complex indicated good equilibrium with minimal structural deviation (~1–3 Å), and MM/GBSA binding free energy calculations confirmed the high stability of the complex nih.gov.
Biological and Pharmacological Relevance of 3h Indazole Scaffolds: Mechanistic Insights
Enzyme Inhibition and Modulation
3H-indazole derivatives have been extensively investigated for their ability to interact with and modulate the activity of various enzymes, playing crucial roles in cellular signaling, inflammation, and neurotransmission.
Kinase Inhibition
Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indazole moiety is a key structural feature in several approved and clinical-trial-phase kinase inhibitors. nih.gov
PI3K/AKT/mTOR Pathway: A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their inhibitory effects on the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in tumor cells. One compound, W24, demonstrated broad-spectrum antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies revealed that W24 inhibits proliferation by affecting DNA synthesis, inducing G2/M cell cycle arrest, and promoting apoptosis. nih.gov
Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have been investigated as inhibitors of anaplastic lymphoma kinase (ALK). One such derivative, entrectinib, showed high potency against ALK with an IC50 value of 12 nM. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 is a promising strategy for the treatment of Parkinson's disease. Researchers have developed potent and selective 1-heteroaryl-1H-indazole LRRK2 inhibitors that are brain-penetrant. nih.gov One lead compound demonstrated exceptional on-target potency in human peripheral blood mononuclear cells. nih.gov Another indazole-based LRRK2 inhibitor, MLi-2, was found to have an IC50 of 0.76 nM against the G2019S mutant of LRRK2. researchgate.net
| Kinase Target | This compound Derivative Example | IC50 Value | Reference |
| PI3K/AKT/mTOR | W24 | 0.43-3.88 µM | nih.gov |
| ALK | Entrectinib | 12 nM | nih.gov |
| LRRK2 (G2019S mutant) | MLi-2 | 0.76 nM | researchgate.net |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are important targets for the treatment of neurological disorders. nih.govwikipedia.org A synthetic series of fifteen C5- and C6-substituted indazole derivatives were investigated for their MAO inhibition potencies. researchgate.net While one derivative showed submicromolar inhibition of human MAO-A, all compounds inhibited human MAO-B with submicromolar IC50 values. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Further investigation of a selected derivative indicated a competitive mode of MAO inhibition. researchgate.net
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. brieflands.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX. The indazole scaffold has been utilized in the design of selective COX-2 inhibitors. researchgate.net For instance, a series of 2H-indazole derivatives have been synthesized and evaluated as COX-2 inhibitors. researchgate.net
Glucagon Receptor and Glucokinase Activation
Antagonism of the glucagon receptor (GCGR) is a promising approach for managing type 2 diabetes. nih.gov Indazole-based β-alanine derivatives have been discovered as potent GCGR antagonists. nih.gov One compound, 13K, was shown to significantly inhibit glucagon-mediated blood glucose increase in a dog glucagon challenge test. nih.gov Additionally, a novel series of indazole- and indole-based glucagon receptor antagonists were designed based on a pyrazole-based lead. nih.gov Multiple potent antagonists were identified with good in vitro profiles and pharmacokinetics in rats. nih.gov
GPR120/40 Agonism
G-protein coupled receptors GPR120 and GPR40 are involved in glucose homeostasis and are targets for the treatment of metabolic diseases. nih.govnih.gov A dual agonist of GPR120 and GPR40, DFL23916, was developed and shown to induce GLP-1 secretion and improve glucose homeostasis in mice. nih.gov This compound demonstrated good activity and high selectivity for both human and mouse GPR120 and GPR40. nih.gov
Anti-proliferative Mechanisms in In Vitro Cellular Models
The anti-proliferative properties of this compound derivatives have been demonstrated across a variety of cancer cell lines, operating through diverse mechanisms.
A series of indazole derivatives were synthesized and evaluated for their anti-cancer activity. nih.govrsc.org Compound 2f, in particular, showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org In the 4T1 breast cancer cell line, compound 2f was found to inhibit cell proliferation and colony formation. nih.govrsc.org
Mechanistically, the anti-proliferative effects of these compounds are often linked to the induction of apoptosis. Treatment with compound 2f led to a dose-dependent increase in apoptosis in 4T1 cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govrsc.org Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in these cells. rsc.org
In addition to inducing apoptosis, some indazole derivatives have been shown to inhibit cancer cell migration and invasion. nih.gov Treatment with compound 2f disrupted the migration and invasion of 4T1 cells, which was accompanied by a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). rsc.org
Novel curcumin indazole analogs have also been synthesized and tested for their cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and WiDr (colorectal). japsonline.com One compound, 3b, exhibited the highest cytotoxic activity, particularly against WiDr cells, with an IC50 of 27.20 µM and a high selectivity index. japsonline.com
| Cell Line | This compound Derivative Example | IC50 Value | Observed Anti-proliferative Mechanisms | Reference |
| Various Cancer Cell Lines | 2f | 0.23–1.15 µM | Inhibition of proliferation and colony formation, induction of apoptosis (upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2), decreased mitochondrial membrane potential, increased ROS, disruption of migration and invasion (reduction of MMP9, increase of TIMP2). | nih.govrsc.org |
| WiDr (Colorectal Carcinoma) | 3b (curcumin indazole analog) | 27.20 µM | Cytotoxic activity. | japsonline.com |
| HT-29, MCF-7, A-549, HepG2, HGC-27 | W24 | 0.43-3.88 µM | Inhibition of proliferation by affecting DNA synthesis, induction of G2/M cell cycle arrest and apoptosis. | nih.gov |
Antimicrobial Activity Studies
The emergence of drug-resistant microbial strains presents a significant challenge to global health. The this compound scaffold has been identified as a promising framework in the development of novel antimicrobial agents due to its diverse biological activities. nih.govnih.govnih.gov Researchers have explored various derivatives of this scaffold, demonstrating its potential against a wide spectrum of pathogens, including bacteria, fungi, and protozoa.
Antibacterial Efficacy
Derivatives of the indazole nucleus have been extensively evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. plu.mxmdpi.com The antibacterial potential of these compounds is often attributed to their structural similarities with essential biomolecules like adenine and guanine, allowing them to interact with biological systems. researchgate.net
One study focused on a series of 3-methyl-1H-indazole derivatives, which were tested against Bacillus subtilis and Escherichia coli. plu.mx Among the synthesized compounds, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole demonstrated the most significant antibacterial activity against both bacterial strains. plu.mx
Another research effort designed novel indazole derivatives to act as inhibitors of DNA gyrase B, a crucial enzyme in bacterial DNA replication. eurekaselect.com These compounds were screened against several bacterial species, with specific derivatives showing significant growth inhibition at a minimum inhibitory concentration (MIC) of 50µg/mL. eurekaselect.com
Furthermore, a series of 3-aryl indazoles underwent screening for antibacterial activity against Xanthomonas campestris, Escherichia coli, and Bacillus megaterium. researchgate.netsciensage.info The evaluation revealed that several of the tested compounds possessed moderate to excellent in vitro antibacterial properties. researchgate.netsciensage.info In a different study, indazole-based thiadiazole hybrids were assessed against a panel of pathogenic bacteria. nih.gov The results highlighted several compounds with promising minimum inhibitory concentrations, particularly against E. faecalis and S. aureus. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
Compound/Derivative Series Bacterial Strains Tested Key Findings Reference 3-methyl-1H-indazole derivatives Bacillus subtilis, Escherichia coli Compound 1d, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed the best activity. nih.gov Substituted Indazoles (DNA Gyrase B Inhibitors) B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi Compounds I5, I9, and I13 exhibited significant inhibition with a MIC value of 50µg/mL. eurekaselect.com 3-Aryl Indazoles Xanthomonas campestris, Escherichia coli, Bacillus megaterium Compounds 4a, 4i, and 4j displayed excellent inhibitory action. [18, 19] Indazole-based thiadiazole hybrids E. coli, S. marcescens, P. aeruginosa, E. faecalis, S. epidermidis, S. aureus Compounds showed promising MIC values, especially against E. faecalis (3.9 µg/mL) and S. aureus (18.3 µg/mL). researchgate.net
Antifungal Efficacy
The development of new antifungal agents is crucial, particularly with the rise of resistant Candida species. Indazole derivatives have emerged as a noteworthy class of compounds with significant antifungal properties. nih.govnih.gov
A series of 3-phenyl-1H-indazole derivatives were synthesized and evaluated for their activity against clinically relevant fungal strains, including Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The study found that the 3-phenyl-1H-indazole scaffold represents a promising chemotype for developing new anticandidal agents, with one N,N-diethylcarboxamide-substituted compound showing the highest activity against C. albicans and miconazole-susceptible and -resistant C. glabrata. nih.gov
In another study, newly synthesized 1H-Indazole-3-carboxamides were screened for their antifungal potential against Aspergillus niger and Helminthosporium oryzae. derpharmachemica.com The results were compared against the standard fungicide Griseofulvin, indicating that several of the indazole derivatives possessed notable antifungal activity. derpharmachemica.com The broad-spectrum potential of the indazole scaffold is further supported by findings that N-methyl-3-aryl indazoles are effective against the fungal strain Candida albicans. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected this compound Scaffolds
Compound/Derivative Series Fungal Strains Tested Key Findings Reference 3-phenyl-1H-indazole derivatives C. albicans, C. glabrata, C. tropicalis Compound 10g (N,N-diethylcarboxamide substituent) was the most active against C. albicans and C. glabrata. mdpi.com 1H-Indazole-3-carboxamides (4a-n) Aspergillus niger, Helminthosporium oryzae Compounds exhibited varying zones of inhibition, with some showing activity comparable to the standard, Griseofulvin. researchgate.net N-methyl-3-aryl indazoles Candida albicans Demonstrated dominant activity against the tested fungal strain. [14, 23]
Antileishmanial Activity
Leishmaniasis remains a significant global health issue, and the search for new, effective treatments is a priority. mdpi.com Indazole derivatives have shown considerable promise as antileishmanial candidates. nih.govnih.gov
Research into 3-chloro-6-nitro-1H-indazole derivatives revealed their biological potency against three species of Leishmania: L. infantum, L. tropica, and L. major. nih.govresearchgate.net Several derivatives exhibited strong to moderate activity, particularly against L. infantum, with one compound showing an IC₅₀ value of 11.23 μM. nih.govnih.gov Molecular docking studies suggest that these compounds may act by inhibiting trypanothione (B104310) reductase (TryR), an essential enzyme for the parasite's survival. nih.govnih.gov
In vivo studies using a murine model of cutaneous leishmaniasis evaluated 3-alkoxy-1-benzyl-5-nitroindazole derivatives. mdpi.comresearchgate.net One derivative, NV6, demonstrated therapeutic efficacy comparable to the standard drug amphotericin B, causing a significant reduction in lesion growth and parasite load. mdpi.comresearchgate.net Additionally, novel hybrid molecules combining indazole and 2-pyrone scaffolds were tested against Leishmania donovani. nih.gov The most active compound in this series, 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, was effective against both axenic and intramacrophage forms of the parasite, with an IC₅₀ value of 2.25 ± 1.89 μM against the latter. nih.gov
Table 3: Antileishmanial Activity of this compound Derivatives
Compound/Derivative Series Leishmania Species Tested Mechanism/Key Findings Reference 3-chloro-6-nitro-1H-indazole derivatives L. infantum, L. tropica, L. major Active against L. infantum (IC₅₀ of 11.23 μM for the most active compound). Potentially inhibits trypanothione reductase (TryR). [3, 9] 3-alkoxy-1-benzyl-5-nitroindazole (NV6) L. amazonensis (in vivo) Showed efficacy comparable to amphotericin B, reducing lesion size and parasite load. [8, 25] Indazole-pyrone hybrids L. donovani Compound 6f was most active against intramacrophage amastigotes (IC₅₀ = 2.25 ± 1.89 μM). nih.gov
Other Investigated Biological Activities
Beyond their antimicrobial effects, this compound scaffolds have been investigated for a range of other pharmacological activities, demonstrating their versatility in medicinal chemistry.
Anti-inflammatory Properties
Indazole and its derivatives have shown significant potential as anti-inflammatory agents. nih.govresearchgate.net Certain commercially available anti-inflammatory drugs, such as Benzydamine and Bendazac, feature a 1H-indazole scaffold, underscoring the therapeutic relevance of this heterocyclic system. researchgate.netmdpi.com
Studies on indazole, 5-aminoindazole, and 6-nitroindazole have demonstrated their ability to inhibit carrageenan-induced hind paw edema in rats in a dose-dependent manner. nih.govresearchgate.net The mechanism underlying this effect is linked to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For instance, indazole showed a concentration-dependent inhibition of TNF-α with an IC₅₀ value of 220.11 μM. nih.gov
A series of N2 substituted 1,2-dihydro-3H-indazol-3-ones were also synthesized and evaluated for anti-inflammatory activity. nih.gov One of the compounds from this series exhibited a long-lasting anti-inflammatory effect that was superior to that of the reference drug, diclofenac. nih.gov More recently, N(2)-arylindazol-3(2H)-ones were synthesized and found to have significant anti-inflammatory effects with low cytotoxicity, as determined by their ability to inhibit nitric oxide production in macrophage cells. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Indazole Derivatives
Compound Assay IC₅₀ Value (μM) Reference Indazole TNF-α Inhibition 220.11 derpharmachemica.com 5-aminoindazole TNF-α Inhibition 230.19 derpharmachemica.com Dexamethasone (Standard) TNF-α Inhibition 31.67 derpharmachemica.com Indazole IL-1β Inhibition 120.59 derpharmachemica.com 5-aminoindazole IL-1β Inhibition 220.46 derpharmachemica.com 6-nitroindazole IL-1β Inhibition 100.75 derpharmachemica.com Dexamethasone (Standard) IL-1β Inhibition 102.23 derpharmachemica.com
Antiviral Activities (e.g., Anti-HIV)
The indazole scaffold is recognized for its broad spectrum of pharmacological properties, including anti-HIV activity. nih.govnih.govnih.gov The development of novel antiviral agents is critical for combating viral diseases, and heterocyclic compounds like indazoles are a key area of research.
A study involving a series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues reported promising in vitro anti-HIV activity. nih.gov One compound in particular, designated 4g, was active against the IIIB and ROD strains of HIV. nih.gov The IC₅₀ for the IIIB strain was found to be 9.05 μM. nih.gov While these are technically isoxazole analogues, their synthesis pathway highlights the utility of related heterocyclic structures in antiviral research.
Furthermore, other research has pointed to the potential of related nitrogen-containing heterocyclic systems. For example, 3H-imidazo[4,5-b]pyridine and its regio-isomer 1H-imidazo[4,5-c]pyridine have shown promising activity against the HIV-1 IIIB strain, with the latter having an EC₅₀ of 210 nM, comparable to the drug nevirapine. These findings, while not directly involving the this compound core, support the broader investigation of azole-based scaffolds in the discovery of new anti-HIV agents.
Neuroprotective Effects
Derivatives of the indazole scaffold have emerged as promising agents for neuroprotection through various mechanistic pathways. Research has highlighted their ability to modulate key enzymes and signaling cascades implicated in the pathogenesis of neurodegenerative diseases.
One of the primary mechanisms involves the inhibition of monoamine oxidase B (MAO-B). MAO-B is a mitochondrial enzyme that plays a crucial role in the catabolism of neuroactive amines, such as dopamine. wikipedia.org Its activity can generate reactive oxygen species, leading to oxidative stress and neuronal damage, which are hallmarks of conditions like Parkinson's disease. wikipedia.orgmdpi.com Several C5- and C6-substituted indazole derivatives have been shown to be highly potent and selective inhibitors of human MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net For instance, a series of 5-substituted-1H-indazoles, featuring a bioisosteric 1,2,4-oxadiazole ring, yielded a potent and selective human MAO-B inhibitor with an IC50 value of 52 nM. Molecular docking studies suggest that the flexibility of these molecules allows for better shape complementarity within the MAO-B enzymatic cleft.
Another significant neuroprotective mechanism is the inhibition of Glycogen Synthase Kinase 3 (GSK-3), particularly the GSK-3β isoform. GSK-3β is a serine/threonine kinase that is aberrantly active in several neurological disorders and is involved in processes like apoptosis and tau protein phosphorylation. nih.goveurekaselect.com Indazole-based compounds have been developed as selective GSK-3 inhibitors. nih.govresearchgate.net By inhibiting GSK-3, these compounds can interfere with pathological signaling cascades, offering a therapeutic strategy for conditions such as mood disorders and Alzheimer's disease. nih.govnih.gov
Furthermore, indazole derivatives have demonstrated the ability to protect neurons from apoptosis induced by cellular stressors. A study on furopyrazole derivatives of benzylindazole showed that these analogs, particularly carbinol derivatives, offered strong neuroprotection against apoptosis induced by C2-ceramide in primary cortical neurons. nih.gov Ceramide accumulation is associated with neurodegeneration, and its-induced apoptosis involves DNA fragmentation and the activation of caspases. nih.govnih.gov The ability of these indazole compounds to counteract this process highlights their potential as neuroprotectants.
| Indazole Derivative Class | Mechanism of Action | Target Enzyme/Pathway | Therapeutic Potential |
|---|---|---|---|
| C5- and C6-substituted Indazoles | Selective Inhibition | Monoamine Oxidase B (MAO-B) | Parkinson's Disease |
| 1H-Indazole-3-carboxamides | Selective Inhibition | Glycogen Synthase Kinase 3β (GSK-3β) | Mood Disorders, Alzheimer's Disease |
| Furopyrazole derivatives of Benzylindazole | Inhibition of Apoptosis | C2-Ceramide Pathway | Neurodegenerative Diseases |
Anti-platelet Aggregation
Certain this compound derivatives have been identified as potent inhibitors of platelet aggregation, a critical process in thrombosis. The primary mechanism for this activity centers on the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.
The lead compound in this class is 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, known as YC-1. YC-1 exerts its anti-platelet effect by directly activating soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP. dntb.gov.ua This activation is independent of nitric oxide (NO), a known endogenous activator of sGC. nih.gov By increasing sGC activity, YC-1 elevates intracellular cGMP levels, which in turn inhibits key platelet activation processes, including intracellular calcium mobilization, ATP release, and ultimately, aggregation. nih.govdntb.gov.ua YC-1 has been shown to inhibit platelet aggregation induced by various agonists like collagen, thrombin, and U46619. nih.gov
Structure-activity relationship studies on YC-1 analogues have revealed that some derivatives also function as inhibitors of phosphodiesterase 5 (PDE5). mdpi.com PDE5 is an enzyme that specifically hydrolyzes and degrades cGMP. researchgate.net By inhibiting PDE5, these indazole compounds prevent the breakdown of cGMP, thus augmenting and prolonging the effects of sGC activation and leading to a more sustained anti-platelet effect. Additionally, some analogues have been found to be selective and potent inhibitors of the protease-activated receptor type 4 (PAR4), another pathway involved in platelet activation.
| Compound | Primary Mechanism | Secondary Mechanism(s) | Effect |
|---|---|---|---|
| YC-1 | NO-independent activation of soluble guanylate cyclase (sGC) | - | Increased cGMP, Inhibition of Ca2+ mobilization, Inhibition of platelet aggregation |
| YC-1 Analogues | Activation of sGC | Inhibition of Phosphodiesterase 5 (PDE5) | Sustained high levels of cGMP, Potent anti-platelet activity |
| Specific YC-1 Analogue (e.g., Compound 58) | - | Selective inhibition of Protease-Activated Receptor 4 (PAR4) | Inhibition of PAR4-dependent platelet activation |
Estrogen Receptor Modulation
Indazole-based scaffolds have been instrumental in the development of two distinct classes of estrogen receptor (ER) modulators: selective ERβ agonists and selective ER degraders (SERDs). These compounds offer tissue-specific effects and novel mechanisms for treating hormone-dependent conditions.
Selective Estrogen Receptor β (ERβ) Ligands: A series of nonsteroidal compounds featuring a phenyl-2H-indazole core act as highly selective ligands for ERβ. mdpi.com The selectivity is largely determined by substituents at the C-3 position of the indazole ring. The presence of polar or polarizable groups, such as halogens, nitrile (CN), or trifluoromethyl (CF3), at this position enhances both binding affinity and selectivity for ERβ over ERα. mdpi.comresearchgate.net The best of these compounds exhibit binding affinities for ERβ comparable to the endogenous ligand estradiol, with over 100-fold selectivity. mdpi.com This high selectivity is also observed in cell-based transcriptional assays, where these indazole derivatives act as potent ERβ agonists. mdpi.com This selective agonism makes them valuable pharmacological tools for studying the specific biological roles of ERβ.
Selective Estrogen Receptor Degraders (SERDs): Another class of indazole derivatives functions as SERDs, which represent a significant therapeutic approach for ER-positive breast cancer. mdpi.com These compounds bind to the estrogen receptor α (ERα) and induce a conformational change that marks the receptor for proteasomal degradation. nih.govmdpi.com This leads to the downregulation of ERα protein levels, thereby blocking estrogen signaling and inhibiting the growth of cancer cells. mdpi.com Tricyclic indazole derivatives and thieno[2,3-e]indazole derivatives have been developed as potent, orally bioavailable SERDs. mdpi.comresearchgate.netpreprints.org For example, the tricyclic indazole compound AZD9833 has shown a pharmacological profile comparable to the approved SERD fulvestrant in its ability to degrade ERα in breast cancer cell lines. mdpi.com
| Class | Example Scaffold | Mechanism of Action | Receptor Selectivity | Primary Effect |
|---|---|---|---|---|
| ERβ Ligand | Phenyl-2H-indazole | Selective Agonism | ERβ >> ERα | Activation of ERβ-mediated transcription |
| SERD | Tricyclic indazole | Receptor Antagonism and Degradation | ERα | Downregulation of ERα protein levels |
| SERD | Thieno[2,3-e]indazole | Receptor Antagonism and Degradation | ERα | Downregulation of ERα protein levels |
Serotonin Receptor Antagonism (5-HT)
Indazole derivatives are a well-established class of potent and selective antagonists for the serotonin 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel found on nerve terminals of the vagus nerve and in specific areas of the brain, such as the chemoreceptor trigger zone in the area postrema. eurekaselect.com Its activation is a key step in the vomiting reflex.
The prototypical indazole-based 5-HT3 antagonist is Granisetron. These compounds act as competitive antagonists, binding to the 5-HT3 receptor without activating it, thereby blocking the binding of serotonin. nih.gov This action inhibits the downstream signaling that initiates the emetic reflex. eurekaselect.com The antiemetic effect is achieved by reducing the activity of the vagus nerve, which activates the vomiting center in the medulla oblongata. nih.gov
Structural studies have provided insights into the interaction between the indazole ring and the receptor. It is suggested that the R92 residue in Loop D of the 5-HT3A receptor's binding site interacts directly with the indazole ring of granisetron, contributing to its binding and antagonist activity. nih.gov Due to their high efficacy and selectivity, indazole-based 5-HT3 antagonists are widely used as antiemetics, particularly for managing nausea and vomiting induced by chemotherapy and radiation therapy. nih.gov
| Compound Class | Example | Receptor Target | Mechanism of Action | Physiological Outcome |
|---|---|---|---|---|
| Indazole Carboxamides | Granisetron | Serotonin 5-HT3 Receptor | Competitive Antagonism | Inhibition of emetic reflex |
Advanced Spectroscopic and Structural Characterization of 3h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including indazole derivatives. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).
1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift Analysis
¹H NMR Spectroscopy: Proton NMR spectra of indazole derivatives typically reveal distinct signals for the aromatic protons of the indazole ring and any protons present in substituent groups. The chemical shifts of the indazole ring protons (H-3, H-4, H-5, H-6, H-7) are sensitive to the position and nature of substituents, as well as the tautomeric form (1H vs. 2H) nih.govipb.pt. For instance, the C-3 proton in many 1H-indazole derivatives often appears as a singlet in the δ 7.98–8.04 ppm range nih.gov. Protons on side chains, such as those in methylene (B1212753) groups adjacent to nitrogen atoms (N-CH₂), typically resonate in the δ 4.38–5.22 ppm region nih.gov.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the indazole carbons are characteristic and can help distinguish between different substitution patterns and tautomers. For example, studies on pyrazoles and indazoles indicate that ¹³C NMR is a valuable method for assigning structures and studying tautomerism in both solution and solid states cdnsciencepub.comresearchgate.net. The chemical shifts of carbons C-3 and C-5 can be particularly indicative of the tautomeric equilibrium cdnsciencepub.com.
¹⁵N NMR Spectroscopy: While less commonly reported for routine characterization compared to ¹H and ¹³C NMR, ¹⁵N NMR can provide direct information about the nitrogen atoms within the indazole ring, aiding in the assignment of N-substitution and tautomeric forms ipb.pt.
Table 7.1.1: Representative ¹H NMR Chemical Shifts for Indazole Derivatives
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| H-3 | 7.98–8.04 | Singlet or doublet (J ≈ 0.6 Hz) in many 1H-indazole derivatives nih.gov |
| H-4 | 7.12–7.76 | Doublet |
| H-5 | 7.12–7.76 | Triplet |
| H-6 | 7.12–7.76 | Triplet |
| H-7 | 7.12–7.76 | Doublet |
| N-CH₂ | 4.38–5.22 | Triplet, for side chains attached to nitrogen nih.gov |
Note: Chemical shifts are approximate and can vary significantly based on substituents and solvent.
2D NMR Techniques (COSY, NOESY, HMBC, gHSQC, gHMBC) for Connectivity and Regiochemistry
Two-dimensional (2D) NMR techniques are crucial for establishing detailed structural assignments, particularly for complex indazole derivatives.
COSY (Correlation Spectroscopy): COSY experiments reveal through-bond correlations between protons that are coupled to each other, helping to map out the proton network within the molecule and identify adjacent protons.
gHSQC (Gradient Heteronuclear Single Quantum Coherence): gHSQC correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignments for carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for establishing long-range ¹H-¹³C correlations (typically 2-3 bonds). This technique is particularly powerful for determining regiochemistry, such as distinguishing between N-1 and N-2 substitution on the indazole ring, by identifying correlations between protons on substituents and carbons of the indazole core mdpi.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity, typically within 5 Å. This is essential for conformational analysis and can also provide evidence for substitution patterns.
These techniques collectively allow for the complete assignment of ¹H and ¹³C signals, confirm the connectivity of atoms, and resolve ambiguities regarding the position of substituents on the indazole scaffold nih.govmdpi.com.
Conformational Elucidation via NOESY Experiments
NOESY experiments are particularly useful for understanding the three-dimensional structure of indazole derivatives, especially when flexible side chains are present. By identifying through-space proximity between protons, NOESY can reveal information about the preferred conformations of substituents relative to the indazole ring mdpi.comaustinpublishinggroup.com. For instance, NOESY can help determine the orientation of aryl rings attached to the nitrogen atoms or the conformation of alkyl chains. In some cases, NOESY has been used to differentiate between tautomeric forms or to study the hydrogen bonding patterns in solution austinpublishinggroup.com.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.
Molecular Identification: The molecular ion peak (M⁺ or [M+H]⁺) observed in the mass spectrum directly indicates the molecular weight of the indazole derivative, confirming its elemental composition when coupled with high-resolution mass spectrometry (HRMS) mdpi.comnih.govmdpi.com.
Fragmentation Analysis: Upon ionization, indazole derivatives undergo fragmentation, yielding characteristic fragment ions. The analysis of these fragments can help elucidate the structure, identify functional groups, and confirm the presence and position of substituents. For example, studies on synthetic cannabinoids containing indazole moieties have identified characteristic fragment ions, such as m/z 109 (fluorobenzyl cation) and m/z 145.0398 (indazole acylium cation), which are indicative of the indazole core researchgate.netnih.gov. Other common fragmentation pathways might involve the loss of small neutral molecules like HCN, CO, or characteristic fragments from side chains scielo.brniscpr.res.in.
Table 7.2: Characteristic Mass Spectrometric Fragments of Some Indazole Derivatives
| Compound Class/Example | Characteristic Ion (m/z) | Notes | Source |
| Indazole core (e.g., synthetic cannabinoids) | 109 | Fluorobenzyl cation | researchgate.net |
| Indazole core (e.g., synthetic cannabinoids) | 145.0398 | Indazole acylium cation | nih.gov |
| Indazole derivatives with specific side chains | 252, 253 | Characteristic ions for fluorobenzyl substituted indazoles | researchgate.net |
| Indazole derivatives with specific side chains | 144, 214 | Characteristic ions for pentyl substituted indazoles | researchgate.net |
| Indazole derivatives with specific side chains | 232, 233 | Characteristic ions for fluoropentyl substituted indazoles | researchgate.net |
| (1H-indazol-1-yl)methanol derivatives | Varies | Fragmentation patterns can reveal loss of CH₂O or other side-chain fragments. | acs.org |
| Indazole-3-carboxamide derivatives (e.g., ADB-BUTINACA) | 201.1025, 213.1022 | Butyl/pentenyl indazole acylium cation | nih.gov |
Note: The specific fragmentation patterns are highly dependent on the substitution pattern and ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within indazole derivatives by detecting the absorption of infrared radiation, which causes molecular vibrations.
N-H Stretching: The presence of an N-H group, characteristic of 1H-indazoles, typically results in a broad absorption band in the region of 3100–3400 cm⁻¹ nih.govmdpi.com.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations usually appear in the region of 3000–3100 cm⁻¹ aphrc.org.
Aliphatic C-H Stretching: If aliphatic side chains are present, their C-H stretching vibrations will be observed below 3000 cm⁻¹ nih.gov.
Carbonyl Groups: The presence of carbonyl (C=O) groups, for example, in ester or carboxylic acid derivatives, is indicated by strong absorption bands typically in the range of 1650–1750 cm⁻¹ nih.govaphrc.org.
C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the aromatic indazole ring system usually appear in the fingerprint region, between 1450 and 1650 cm⁻¹ aphrc.org.
IR spectroscopy provides a rapid and effective means to confirm the presence of key functional groups, aiding in the initial structural assessment of synthesized indazole compounds nih.govmdpi.comaphrc.orgresearchgate.net.
X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state, providing detailed information about bond lengths, bond angles, and molecular packing.
Polymorphism Studies: X-ray crystallography is also essential for identifying and characterizing different crystalline forms (polymorphs) of a compound austinpublishinggroup.comresearchgate.netresearchgate.net. Polymorphs can have different physical properties, such as solubility, melting point, and bioavailability, making their identification critical in pharmaceutical development. Studies have investigated concomitant polymorphs of indazole derivatives, providing insights into their solid-state behavior austinpublishinggroup.comresearchgate.net. The arrangement of molecules in the crystal lattice, including hydrogen bonding and π-π stacking interactions, can be thoroughly analyzed using X-ray diffraction data nih.govacs.orgaphrc.orgcsic.es.
3h Indazole As a Privileged Scaffold and Building Block in Organic Synthesis
Utility in the Construction of Complex Heterocyclic Systems
The non-aromatic nature of the 3H-indazole core makes it a reactive intermediate and a valuable precursor for the synthesis of more complex and stable heterocyclic frameworks. Synthetic chemists have leveraged its reactivity in various transformations to build intricate molecular structures.
A primary method for constructing the this compound skeleton is through [3+2] cycloaddition reactions. Specifically, the reaction between arynes, often generated in situ from precursors like o-(trimethylsilyl)aryl triflates, and disubstituted diazo compounds that lack a hydrogen on the diazo carbon, yields 3,3-disubstituted 3H-indazoles. organic-chemistry.org This methodology provides a direct and efficient route to a wide array of substituted indazoles under mild conditions.
Another significant application is in the synthesis of spiro-3H-indazoles. These compounds, which feature a spirocyclic quaternary carbon at the 3-position, can be prepared via the 1,3-dipolar cycloaddition of arynes with specific cyclic diazo compounds, such as 6-diazocyclohex-2-en-1-one derivatives. researchgate.net These spirocyclic intermediates are valuable because they can undergo subsequent rearrangement reactions, driven by thermal or acidic conditions, to form fused-2H-indazoles and other complex polycyclic systems. researchgate.net
Furthermore, synthetic strategies have been developed to access 3H-indazoles through N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org The resulting 3H-indazoles can then serve as precursors that rearrange to N-substituted-1H-indazoles via 1,3-shifts, highlighting their role as transient intermediates that open pathways to more stable, substituted indazole isomers.
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Arynes (from o-silylaryl triflates) + Disubstituted Diazo Compounds | 3,3-Disubstituted 3H-Indazoles | Direct, efficient, and proceeds under mild conditions. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Arynes + Cyclic Diazo Compounds (e.g., 6-diazocyclohex-2-en-1-one) | Spiro-3H-Indazoles | Creates spirocyclic systems that can be rearranged into fused heterocycles. researchgate.net |
| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | 3H-Indazoles | Provides access to less-studied 3H-indazoles from available starting materials. organic-chemistry.org |
| Photochemical Synthesis | o-Nitrobenzyl Alcohols + Amines | 1,2-Dihydro-3H-indazol-3-ones | Utilizes an in situ generated o-nitrosobenzaldehyde intermediate in an aqueous solvent. organic-chemistry.orgresearchgate.net |
Applications in Rational Design of Bioactive Molecules
The broader indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. nih.gov While the final, stable form of most indazole-based drugs is the 1H- or 2H-tautomer, the synthetic routes that proceed via this compound intermediates are instrumental in the rational design and discovery of new bioactive molecules. pnrjournal.com These pathways provide access to unique substitution patterns at the C3 position, which is a critical locus for modulating biological activity.
The synthesis of 3,3-disubstituted indazoles, for instance, allows for the introduction of two distinct groups at a single position, creating a quaternary center that can be pivotal for establishing specific interactions with biological targets or for tuning the pharmacokinetic properties of a molecule. Although these 3H-indazoles may not be the final active compound, their controlled rearrangement into more stable, biologically relevant 1H- or 2H-isomers is a key strategy in drug development.
The indazole nucleus is a core component in many kinase inhibitors used in oncology. nih.gov For example, Pazopanib, a multi-kinase inhibitor, features the indazole scaffold. pnrjournal.commdpi.com The development of such molecules relies on versatile synthetic methods that allow for the exploration of a wide chemical space. Synthetic routes involving 3H-indazoles contribute to this exploration by enabling the creation of diverse libraries of indazole derivatives that can be screened for biological activity against various targets.
This approach is central to fragment-based drug design and scaffold hopping, where the core indazole structure is systematically modified to optimize potency and selectivity. nih.gov By utilizing this compound as a reactive building block, chemists can efficiently generate novel analogues of known bioactive compounds, leading to the identification of new therapeutic candidates for a range of diseases, including cancer, inflammation, and infectious diseases. nih.govaustinpublishinggroup.com
| Compound Name | Therapeutic Class | Significance of the Indazole Scaffold |
|---|---|---|
| Pazopanib | Tyrosine Kinase Inhibitor | Core structural motif for binding to the kinase hinge region; used in cancer therapy. nih.govpnrjournal.com |
| Entrectinib | Tyrosine Kinase Inhibitor | Targets ALK, ROS1, and TRK fusion-positive tumors; the indazole core is crucial for its inhibitory activity. pnrjournal.comnih.gov |
| Granisetron | Serotonin 5-HT3 Receptor Antagonist | Used as an antiemetic to manage nausea and vomiting caused by chemotherapy. pnrjournal.comaustinpublishinggroup.com |
| Niraparib | PARP Inhibitor | Used for the treatment of ovarian, fallopian tube, and peritoneal cancer. nih.gov |
Potential in Materials Science Research
While the application of the indazole scaffold is well-established in medicinal chemistry, its potential in materials science is an emerging area of investigation. The unique photophysical and electronic properties imparted by the bicyclic, nitrogen-containing heterocyclic system suggest that indazole derivatives could find use in the development of novel organic materials. Specifically, compounds that can be synthesized from this compound precursors may have applications in organic electronics.
Research into organic semiconductors has shown that nitrogen-containing heterocycles, such as thiazoles and carbazoles, are effective building blocks for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govmdpi.com These heterocycles often possess good charge transport properties and tunable electronic structures. The indazole core, as a bioisostere of indole (B1671886), shares structural similarities with carbazole and could potentially be integrated into similar materials. nih.gov
The synthesis of 3,3-diphenyl-3H-indazole has been reported, demonstrating that bulky aromatic substituents can be installed on the this compound core. researchgate.net Such substitutions are known to influence the solid-state packing and electronic properties of organic molecules, which are critical for their performance in electronic devices. The ability to functionalize the indazole ring system through synthetic routes involving 3H-indazoles opens up possibilities for creating new materials with tailored optical and electronic characteristics for applications in OLEDs or as organic semiconductors. researchgate.net However, the exploration of this compound specifically for materials science remains a relatively nascent field with significant room for future research.
Conclusion and Future Directions in 3h Indazole Research
Summary of Current Research Paradigms and Achievements
The indazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. nih.govnih.gov Research has traditionally focused on the more thermodynamically stable 1H- and 2H-indazole tautomers. nih.govpnrjournal.com However, the 3H-indazole tautomer is emerging from a position of relative obscurity to become a focal point of specialized research. The current paradigm views 3H-indazoles less as stable final products and more as crucial, reactive intermediates in synthetic pathways. nih.govnih.gov A major achievement in this area is the controlled synthesis of 3,3-disubstituted 3H-indazoles, which can subsequently rearrange via 1,3-shifts to form N-substituted-1H-indazoles, providing a novel route to otherwise difficult-to-access structures. nih.gov
Another significant achievement is the synthesis and isolation of spiro-3H-indazoles. researchgate.net These compounds, which feature a spirocyclic quaternary carbon at the 3-position, represent a unique structural class. Their synthesis via 1,3-dipolar cycloaddition reactions has expanded the chemical space accessible from the indazole core. researchgate.net While systematic exploration of the pharmaceutical applications of 3H-indazoles has been limited, largely due to synthetic challenges and their inherent instability compared to other tautomers, these recent synthetic successes mark a turning point, enabling deeper investigation into their unique chemical and potential biological properties. researchgate.net
Emerging Synthetic Strategies and Methodological Innovations for this compound
Recent years have witnessed significant innovation in the synthesis of the this compound core, moving beyond classical methods to more sophisticated and controlled strategies. These emerging methods are pivotal for accessing this less stable tautomer and its derivatives for further study.
One of the most prominent strategies is the 1,3-dipolar cycloaddition of arynes with diazo compounds . nih.govorganic-chemistry.org Arynes, generated in situ from precursors like o-silylaryl triflates, react with disubstituted diazo compounds to form 3,3-disubstituted 3H-indazoles. nih.gov A key innovation in this area is the use of α-substituted α-diazomethylphosphonates. The phosphoryl group acts as a "tuning group," controlling the reaction's outcome to favor the formation of this compound-3-phosphonates, and can also function as a "traceless group" that is later removed. nih.govorganic-chemistry.org This methodology has also been successfully applied to the synthesis of rare spiro-3H-indazoles by reacting arynes with cyclic diazo compounds, such as 6-diazocyclohex-2-en-1-one derivatives. researchgate.net
Another innovative approach involves N-N bond-forming oxidative cyclization . This method allows for the synthesis of 3H-indazoles from readily available aminomethyl-phenylamines. The cyclization is achieved using an oxidizing system, such as sodium tungstate dihydrate (Na₂WO₄·2H₂O) and hydrogen peroxide (H₂O₂), to furnish the this compound structure in high yield. nih.gov This strategy provides a valuable alternative to cycloaddition reactions.
These methodological advancements are crucial as they provide more reliable and versatile access to the this compound scaffold, which is essential for exploring its potential in medicinal chemistry and materials science.
| Synthetic Strategy | Key Reagents/Precursors | Products | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Arynes (from o-silylaryl triflates) and disubstituted diazo compounds | 3,3-disubstituted 3H-indazoles | Provides a route to N-substituted 1H-indazoles via rearrangement. | nih.gov |
| 1,3-Dipolar Cycloaddition | Arynes and α-diazomethylphosphonates | 3-Alkyl/aryl-3H-indazole-3-phosphonates | The phosphoryl group tunes product distribution and can be traceless. | nih.govorganic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Arynes and cyclic diazo ketones | Spiro-3H-indazoles | Creates complex, three-dimensional spirocyclic systems. | researchgate.net |
| N-N Bond-Forming Oxidative Cyclization | Aminomethyl-phenylamines, Na₂WO₄·2H₂O, H₂O₂ | 3H-indazoles | High-yield synthesis from readily available starting materials. | nih.gov |
Prospects for Novel Biological Target Identification and Mechanistic Elucidation
The exploration of 3H-indazoles as biologically active agents is an emerging field with considerable potential. To date, the vast majority of pharmacological research on indazoles has centered on 1H- and 2H-derivatives, which have been successfully developed as inhibitors for targets like kinases (e.g., EGFR, VEGFR-2, PI3K), monoamine oxidase-B (MAO-B), and the calcium-release activated calcium (CRAC) channel. nih.govtandfonline.comnih.govnih.gov Systematic investigation into the biological targets of 3H-indazoles themselves has been sparse, primarily due to their perceived instability and the synthetic challenges in generating stable derivatives. researchgate.net
However, the unique structural features of 3H-indazoles offer exciting prospects for identifying novel biological targets. Unlike the planar, aromatic 1H- and 2H-isomers, the 3H-tautomer possesses a tetrahedral sp³-hybridized carbon at the 3-position. This allows for the creation of complex, three-dimensional molecules, particularly spirocyclic derivatives. researchgate.net Such structures are well-suited to target protein-protein interfaces or allosteric binding sites, which are often challenging for traditional flat, aromatic small molecules.
Future research will likely focus on:
Screening of Stable this compound Libraries: The development of novel synthetic methods now makes it feasible to create libraries of stable 3H-indazoles for high-throughput screening against a wide range of biological targets.
Targeting Unique Protein Topologies: The three-dimensional nature of spiro-3H-indazoles could be exploited to design inhibitors for enzymes or receptors with deep, non-planar binding pockets.
Mechanistic Elucidation: For any identified bioactive 3H-indazoles, a key task will be to elucidate their mechanism of action. This includes confirming that the 3H-tautomer itself is the active species and is not simply acting as a prodrug that converts to a 1H- or 2H-indazole in situ.
The structural novelty of the this compound scaffold means it has the potential to yield compounds with entirely new mechanisms of action and to engage targets that have been considered "undruggable" by conventional scaffolds.
Integration of Computational and Experimental Methodologies for Rational Design and Discovery
The rational design and discovery of novel this compound derivatives will be significantly accelerated by the tight integration of computational and experimental approaches. This synergy allows for the efficient navigation of the vast chemical space and provides deep insights into molecular behavior, saving time and resources compared to traditional experimental screening alone.
Computational methodologies play a crucial role at several stages:
Predicting Tautomeric Stability and Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to predict the relative stability of this compound tautomers with various substituents. This helps in designing stable molecules and understanding the mechanisms of new synthetic reactions.
Virtual Screening and Docking: In silico tools are invaluable for exploring potential biological applications. pnrjournal.com Molecular docking studies can predict the binding modes of virtual libraries of 3H-indazoles within the active sites of known biological targets. tandfonline.comnih.gov This approach has been successfully used for 1H-indazole derivatives to identify potent kinase inhibitors by modeling interactions within the ATP binding pocket of targets like PI3Kα and EGFR. tandfonline.comnih.gov This same framework can be applied to screen 3H-indazoles against these and other target classes.
Fragment-Based and Knowledge-Based Design: Computational approaches can guide the optimization of lead compounds. nih.gov For instance, fragment-based lead discovery (FBLD) can be combined with virtual screening to identify novel this compound fragments that bind to a target, which are then elaborated into more potent molecules through structure-based design. nih.gov
Experimental methodologies provide the essential real-world validation and feedback for the computational models:
Synthesis of Prioritized Compounds: The top candidates identified through virtual screening are synthesized using the emerging strategies described previously.
In Vitro Biological Evaluation: The synthesized compounds are tested in biochemical and cell-based assays to determine their actual biological activity and validate the computational predictions. nih.gov
Structural Biology: Techniques like X-ray crystallography can be used to determine the co-crystal structure of a bioactive this compound bound to its target protein, providing definitive proof of the binding mode and offering precise information for further structure-activity relationship (SAR) studies.
This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful engine for the rational discovery of next-generation therapeutics based on the unique this compound scaffold.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
